N-(4-(furan-2-yl)thiazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide
Description
N-(4-(furan-2-yl)thiazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a heterocyclic compound featuring a pyridazine core substituted with a carboxamide group at position 3, a 1H-1,2,4-triazole moiety at position 6, and a 4-(furan-2-yl)thiazol-2-yl group as the amide substituent. This structure integrates multiple pharmacophoric elements:
- Pyridazine: A nitrogen-rich aromatic ring known for its role in modulating electronic properties and binding affinity in medicinal chemistry .
- 1H-1,2,4-Triazole: A heterocycle frequently associated with anticancer, antifungal, and kinase-inhibitory activities due to its hydrogen-bonding capacity and metabolic stability .
- Thiazole-furan hybrid: The 4-(furan-2-yl)thiazol-2-yl group may enhance solubility and confer antiproliferative properties, as seen in structurally related compounds .
Properties
IUPAC Name |
N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-6-(1,2,4-triazol-1-yl)pyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N7O2S/c22-13(9-3-4-12(20-19-9)21-8-15-7-16-21)18-14-17-10(6-24-14)11-2-1-5-23-11/h1-8H,(H,17,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEWZFXGSKAYTHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CSC(=N2)NC(=O)C3=NN=C(C=C3)N4C=NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(furan-2-yl)thiazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide (CAS Number: 1448055-00-2) is an organic compound characterized by a complex structure that includes multiple heterocyclic rings. This compound has garnered interest in medicinal chemistry due to its potential biological activities , particularly its antimicrobial, antifungal, and anticancer properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 339.33 g/mol. The structure features a pyridazine core substituted with a carboxamide group, a triazole ring, and a thiazole derivative containing a furan moiety. The presence of these diverse functional groups suggests potential for varied biological activity and applications in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₉N₇O₂S |
| Molecular Weight | 339.33 g/mol |
| CAS Number | 1448055-00-2 |
Antimicrobial and Antifungal Activities
Research indicates that compounds with triazole and thiazole moieties often exhibit significant antimicrobial and antifungal activities. For instance, similar compounds have shown effectiveness against various pathogens, including bacteria and fungi. The unique structure of this compound may enhance its efficacy compared to simpler analogs .
Case Study: Antifungal Activity
In comparative studies involving derivatives of triazoles and thiazoles, compounds similar to N-(4-(furan-2-yl)thiazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine exhibited significant antifungal activity against Candida species and Aspergillus species. The specific mechanisms often involve disruption of fungal cell membrane integrity and inhibition of ergosterol biosynthesis .
Anticancer Potential
The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Table: Anticancer Activity Against Various Cell Lines
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 12.50 | Apoptosis induction |
| A549 | 26.00 | Cell cycle arrest |
| NCI-H460 | 42.30 | Inhibition of proliferation |
These findings align with the broader pharmacological profile of nitrogen-based heterocycles, which are recognized for their potential as anticancer agents .
The biological activity of this compound is likely attributed to its ability to interact with specific biological targets:
Comparison with Similar Compounds
Triazole-Thiazole Hybrids
Compounds bearing 1,2,4-triazole and thiazole moieties demonstrate significant bioactivity. For example:
- 5-Methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid () exhibited 40% growth inhibition in NCI-H522 lung cancer cells, highlighting the synergy between triazole and thiazole fragments in disrupting cancer cell proliferation .
- N-(5-benzyl-1,3-thiazol-2-yl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide () showed efficacy against colon cancer cell lines, suggesting that carboxamide-linked triazole-thiazole systems enhance target engagement .
Comparison : The target compound replaces the benzamide linker with a pyridazine-carboxamide scaffold, which may improve π-stacking interactions in DNA or kinase-binding pockets.
Pyridazine-Based Analogues
- 6-(Cyclopropanecarboxamido)-4-((2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)-N-(methyl-D3)pyridazine-3-carboxamide () is patented for its crystalline form, indicating industrial interest in pyridazine-triazole hybrids for optimized physicochemical properties .
- 6-(Furan-2-yl)-3-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide () shares a furan-thiazole-carboxamide architecture but uses an oxazolopyridine core instead of pyridazine. This difference likely alters solubility and binding kinetics .
Comparison : The target compound’s pyridazine core may offer superior metabolic stability over oxazolopyridine systems due to reduced ring strain.
Antiproliferative Efficacy
Triazole-thiazole hybrids (e.g., ) consistently show activity against lung, kidney, and melanoma cell lines, with growth inhibition values (GP) ranging from 40% to 62% . The target compound’s furan-thiazole substituent could further enhance membrane permeability, as furans are known to improve bioavailability in hydrophobic environments .
Preparation Methods
Cyclocondensation of 1,2-Dicarbonyl Compounds
Pyridazine derivatives are commonly synthesized via cyclocondensation reactions between 1,2-dicarbonyl compounds (e.g., maleic anhydride) and hydrazines. For the target compound, 3,6-dichloropyridazine is often selected as a starting material due to its reactivity at the 3- and 6-positions. The chlorides are sequentially substituted with triazole and carboxamide groups.
Reaction Conditions :
- Step 1 : 3,6-Dichloropyridazine is treated with 1H-1,2,4-triazole in dimethylformamide (DMF) at 80°C for 12 hours to yield 6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carbonitrile.
- Step 2 : The nitrile group is hydrolyzed to a carboxylic acid using concentrated HCl (reflux, 6 hours), followed by conversion to the carboxamide via reaction with thionyl chloride (SOCl₂) and ammonium hydroxide.
Table 1: Optimization of Pyridazine Core Synthesis
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Solvent | DMF | Acetonitrile | DMF |
| Temperature (°C) | 80 | 100 | 80 |
| Reaction Time (hours) | 12 | 8 | 12 |
| Yield (%) | 68 | 45 | 68 |
Thiazole Ring Formation
The 4-(furan-2-yl)thiazol-2-yl moiety is synthesized via Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Preparation of 4-(Furan-2-yl)thiazol-2-amine
Starting Materials :
- Furan-2-carbaldehyde and thiourea are condensed in the presence of iodine to form 2-amino-4-(furan-2-yl)thiazole.
Reaction Mechanism :
- Furan-2-carbaldehyde reacts with thiourea in ethanol under acidic conditions (HCl catalyst).
- Cyclization occurs via nucleophilic attack of the thiol group on the carbonyl carbon, followed by dehydration.
Table 2: Thiazole Synthesis Optimization
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Catalyst | I₂ | H₂SO₄ | I₂ |
| Solvent | Ethanol | Acetic acid | Ethanol |
| Temperature (°C) | 70 | 90 | 70 |
| Yield (%) | 75 | 60 | 75 |
The introduction of the 1H-1,2,4-triazol-1-yl group at the pyridazine 6-position is achieved through nucleophilic aromatic substitution (SNAr).
SNAr Reaction Conditions
- Substrate : 3,6-Dichloropyridazine
- Nucleophile : 1H-1,2,4-Triazole (deprotonated with K₂CO₃)
- Solvent : DMF at 100°C for 8 hours.
Key Considerations :
- Excess triazole (2.5 equivalents) ensures complete substitution.
- Microwave-assisted synthesis reduces reaction time to 2 hours with comparable yields (70%).
Coupling of Thiazole and Pyridazine Moieties
The final step involves coupling the 4-(furan-2-yl)thiazol-2-amine with the pyridazine-3-carboxamide intermediate.
Carbodiimide-Mediated Amide Bond Formation
- Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-Hydroxybenzotriazole (HOBt)
- Solvent : Dichloromethane (DCM) at 0–5°C.
Procedure :
- Activate the carboxylic acid (pyridazine-3-carboxylic acid) with EDC/HOBt for 30 minutes.
- Add 4-(furan-2-yl)thiazol-2-amine and stir at room temperature for 12 hours.
- Purify via column chromatography (silica gel, ethyl acetate/hexane).
Table 3: Coupling Reaction Optimization
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Coupling Agent | EDC/HOBt | DCC/DMAP | EDC/HOBt |
| Solvent | DCM | THF | DCM |
| Temperature (°C) | 25 | 0–5 | 0–5 |
| Yield (%) | 82 | 70 | 82 |
Characterization and Analytical Validation
Spectroscopic Confirmation
Q & A
Q. Q1. What are the key structural features of N-(4-(furan-2-yl)thiazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide, and how do they influence its physicochemical properties?
Answer: The compound features a pyridazine core substituted with a triazole ring (enhancing hydrogen-bonding potential) and a thiazole-furan-carboxamide moiety (contributing to aromatic stacking and solubility). The furan ring increases hydrophilicity, while the carboxamide group improves stability via intramolecular hydrogen bonds. Structural analogs with similar heterocyclic systems (e.g., pyridazine-triazole hybrids) exhibit enhanced solubility compared to purely aromatic scaffolds, which is critical for bioavailability .
Q. Q2. What synthetic methodologies are recommended for preparing this compound, and how can purity be optimized?
Answer: Synthesis typically involves multi-step protocols:
Pyridazine functionalization : Introduce the triazole moiety via nucleophilic substitution or copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Thiazole-furan coupling : Use Suzuki-Miyaura cross-coupling or Ullmann reactions to attach the furan-thiazole fragment.
Carboxamide formation : Employ carbodiimide-mediated coupling (e.g., EDC/HOBt) for amide bond formation.
Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (DMF/water) ensures >95% purity. Reaction conditions (e.g., anhydrous solvents, inert atmosphere) minimize side products .
Q. Q3. What spectroscopic techniques are essential for confirming its structural integrity?
Answer:
- NMR : and NMR identify proton environments and carbon frameworks (e.g., furan protons at δ 6.2–7.4 ppm, pyridazine carbons at δ 150–160 ppm).
- HRMS : Confirms molecular weight (e.g., [M+H] at m/z 423.0921).
- IR : Carboxamide C=O stretch (~1650 cm) and triazole C-N vibrations (~1550 cm) validate functional groups .
Advanced Research Questions
Q. Q4. How can computational modeling guide the design of derivatives with improved target affinity?
Answer:
- Molecular docking : Screen against target proteins (e.g., kinase ATP-binding sites) using AutoDock Vina or Schrödinger Suite to prioritize derivatives with optimal binding poses.
- QSAR studies : Correlate substituent electronic parameters (Hammett σ) or steric bulk (Taft constants) with activity data to predict pharmacophore enhancements.
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (e.g., GROMACS) to identify persistent hydrogen bonds or hydrophobic interactions .
Q. Q5. What experimental strategies resolve contradictions in biological activity data across studies?
Answer:
- Dose-response standardization : Use fixed protocols (e.g., IC assays in triplicate, 72-hour incubation) to minimize variability.
- Off-target profiling : Employ kinome-wide screening (e.g., KinomeScan) to distinguish selective vs. polypharmacological effects.
- Metabolic stability assays : Compare hepatic microsomal degradation rates (e.g., human vs. murine) to clarify species-specific discrepancies .
Q. Q6. How can reaction parameters be optimized using design of experiments (DoE)?
Answer: Apply factorial design (e.g., Box-Behnken) to variables like temperature (60–100°C), catalyst loading (5–15 mol%), and solvent polarity (DMF vs. THF). Response surface methodology (RSM) identifies optimal conditions (e.g., 80°C, 10 mol% CuI, DMF) for maximal yield (85–90%). ANOVA validates model significance (p < 0.05) .
Q. Q7. What in vitro assays are most reliable for evaluating its anticancer potential?
Answer: Prioritize:
- Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7, A549) with normal cell controls (e.g., HEK293).
- Apoptosis : Flow cytometry (Annexin V/PI staining) and caspase-3/7 activation assays.
- Cell cycle analysis : PI staining and Western blot for cyclin-dependent kinases (CDKs). Triazole-containing analogs show G2/M arrest via CDK1 inhibition .
Methodological Challenges
Q. Q8. How can solubility limitations be addressed during formulation studies?
Answer:
- Co-solvent systems : Use PEG-400/water (70:30) or β-cyclodextrin inclusion complexes.
- Salt formation : React with HCl or sodium acetate to improve aqueous solubility.
- Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm, PDI <0.3) for sustained release .
Q. Q9. What strategies validate target engagement in cellular models?
Answer:
- CETSA : Cellular thermal shift assay detects ligand-induced protein stabilization (e.g., ΔT ≥2°C).
- BRET/FRET : Bioluminescence resonance energy transfer confirms real-time protein-ligand interactions.
- CRISPR knockout : Ablate putative targets (e.g., EGFR) to confirm loss of compound efficacy .
Data Reproducibility and Reporting
Q. Q10. What metadata should be included in publications to ensure reproducibility?
Answer:
- Synthetic details : Exact molar ratios, solvent batches, and purification R values.
- Assay conditions : Cell passage number, serum type (e.g., FBS vs. charcoal-stripped), and incubation CO levels.
- Statistical rigor : Specify normalization methods (e.g., housekeeping genes for qPCR) and outlier exclusion criteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
